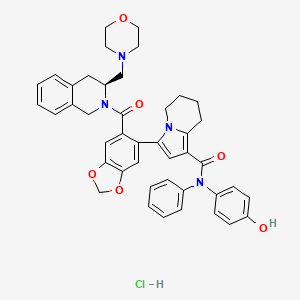

S55746 hydrochloride

Description

BenchChem offers high-quality S55746 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S55746 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H42N4O6.ClH/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44;/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2;1H/t33-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUZIGXCAJHBEL-WAQYZQTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H43ClN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to S55746 Hydrochloride: A Potent and Selective BCL-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of S55746 hydrochloride (also known as BCL201). The information is curated for researchers and professionals in the field of drug development and oncology, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.

Core Chemical and Physical Properties

S55746 hydrochloride is a potent and orally active small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride |

| Synonyms | BCL201 hydrochloride, S 55746, S-055746 |

| CAS Number | 1448525-91-4 (hydrochloride); 1448584-12-0 (free base)[1][2][3] |

| Chemical Formula | C₄₃H₄₂N₄O₆ · HCl |

| Molecular Weight | 747.28 g/mol (hydrochloride); 710.82 g/mol (free base)[1][5] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[1][5]. Formulations for in vivo oral administration can be prepared using vehicles such as 10% DMSO/90% (20% SBE-β-CD in Saline) or 10% DMSO/90% Corn Oil.[1][3] |

| Storage | Store as a solid at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year.[5] |

Pharmacological Properties and Mechanism of Action

S55746 is a highly selective inhibitor of BCL-2, a key anti-apoptotic protein.[6] Its pharmacological profile is characterized by its high potency and selectivity, which translates to on-target activity in cancer cells.

| Parameter | Value |

| Target | B-cell lymphoma 2 (BCL-2) |

| Binding Affinity (Ki) | 1.3 nM[1][3][6] |

| Dissociation Constant (Kd) | 3.9 nM[3][4] |

| Selectivity | Exhibits ~70 to 400-fold selectivity for BCL-2 over BCL-XL. No significant binding to MCL-1 or BFL-1.[1][2][6][7][8] |

| Mechanism of Action | Acts as a BH3 mimetic by occupying the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins like BAX.[1][2][7][8] This leads to the activation of the intrinsic apoptotic pathway.[2][7] |

In Vitro and In Vivo Activity

S55746 has demonstrated significant anti-tumor activity in both cellular and animal models of hematological malignancies.

| Assay Type | Model System | Key Findings |

| In Vitro | RS4;11 (Acute Lymphoblastic Leukemia) cell line | IC₅₀ = 71.6 nM[1][2] |

| H146 (BCL-XL dependent) cell line | IC₅₀ = 1.7 µM[1][2] | |

| Primary Chronic Lymphocytic Leukemia (CLL) cells | Induces apoptosis in the low nanomolar range.[2][8] | |

| Primary Mantle Cell Lymphoma (MCL) cells | Induces apoptosis with EC₅₀ values ranging from 2.5 to 110 nM.[2] | |

| In Vivo | RS4;11 and Toledo Xenograft Models (mice) | Oral administration leads to robust, dose-dependent anti-tumor efficacy.[1][2][3] Well-tolerated at doses up to 300 mg/kg, with no significant weight loss or behavioral changes.[1][3] |

Signaling Pathway

S55746 hydrochloride targets the intrinsic apoptosis pathway by directly inhibiting the anti-apoptotic protein BCL-2. The diagram below illustrates the mechanism of action of S55746 in inducing apoptosis in cancer cells.

Caption: Mechanism of S55746 hydrochloride in inducing apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize S55746 hydrochloride.

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of S55746 on the viability of cancer cell lines.

Caption: Workflow for a cell viability assay.

Methodology:

-

Cell Plating: Seed hematological cancer cell lines (e.g., RS4;11) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

-

Compound Addition: Prepare serial dilutions of S55746 hydrochloride in culture medium. Add the diluted compound to the wells, typically in a volume of 50 µL, to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ values using a non-linear regression model.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by S55746.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of S55746 hydrochloride for the desired duration (e.g., 2-4 hours).

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic/late apoptotic cells (Annexin V and PI positive).

Co-Immunoprecipitation (Co-IP) for BCL-2/BAX Interaction

This protocol is to assess the disruption of the BCL-2/BAX protein complex by S55746.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., RS4;11) with S55746 hydrochloride. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-BCL-2 antibody or a control IgG overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Immunoblotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against BCL-2 and BAX.

In Vivo Xenograft Tumor Model

This protocol outlines the assessment of the anti-tumor efficacy of S55746 in a mouse model.

Methodology:

-

Cell Implantation: Subcutaneously implant a suspension of human hematological cancer cells (e.g., 3 x 10⁶ RS4;11 or Toledo cells) into the flank of immunodeficient mice (e.g., SCID/beige).[1][3]

-

Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Randomize the mice into treatment and control groups. Administer S55746 hydrochloride orally (e.g., by gavage) daily at specified doses (e.g., 20, 50, 100 mg/kg).[1][3] The control group receives the vehicle.

-

Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

S55746 hydrochloride is a promising, orally bioavailable, and selective BCL-2 inhibitor with potent anti-tumor activity in preclinical models of hematological malignancies.[2][8] Its well-defined mechanism of action and favorable in vivo efficacy and safety profile support its further investigation as a potential therapeutic agent for BCL-2-dependent cancers. The data and protocols presented in this guide offer a valuable resource for researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. S-55746 | C43H42N4O6 | CID 71654876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

S55746 Hydrochloride: A Selective BCL-2 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Escape from apoptosis is a critical hallmark of cancer, and the B-cell Lymphoma 2 (BCL-2) protein family plays a pivotal role in regulating this process. Overexpression of the anti-apoptotic protein BCL-2 is a well-established driver of oncogenesis and chemoresistance in various hematological malignancies. S55746 hydrochloride, also known as BCL201, is a potent and orally bioavailable small molecule inhibitor that selectively targets BCL-2.[1][2] This technical guide provides a comprehensive overview of S55746 hydrochloride, including its mechanism of action, selectivity profile, preclinical efficacy, and detailed experimental methodologies for its evaluation.

Introduction

The BCL-2 family of proteins consists of both pro-apoptotic and anti-apoptotic members, which maintain a delicate balance to control the intrinsic pathway of apoptosis.[3] In many cancers, particularly hematological malignancies like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the overexpression of BCL-2 allows cancer cells to evade programmed cell death, leading to tumor progression and resistance to therapy.[1][3]

S55746 hydrochloride is a BH3-mimetic that occupies the hydrophobic groove of the BCL-2 protein, preventing its interaction with pro-apoptotic proteins like BAX and BAK.[1][3] This selective inhibition of BCL-2 restores the apoptotic signaling cascade, leading to the elimination of cancer cells that are dependent on BCL-2 for survival.[1] Currently, S55746 is in phase I clinical trials for hematological malignancies.[1][3]

Mechanism of Action

S55746 hydrochloride functions as a selective BCL-2 inhibitor.[4] By binding to the BH3-binding groove of BCL-2, it displaces pro-apoptotic BH3-only proteins, leading to the activation of BAX and BAK.[1] This activation results in the oligomerization of BAX/BAK at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately executing apoptosis.[1][2][3] The activity of S55746 is dependent on the presence of BAX and BAK.[1]

References

- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Synthesis of S55746 Hydrochloride: A Potent and Selective BCL-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S55746 hydrochloride, also known as BCL201, is a potent and orally active small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] As a key regulator of the intrinsic apoptotic pathway, BCL-2 is a prime therapeutic target in various hematological malignancies where its overexpression promotes cell survival and resistance to therapy. S55746 selectively binds to the hydrophobic groove of BCL-2, unleashing the pro-apoptotic BAX and BAK proteins, ultimately leading to cancer cell death.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of S55746 hydrochloride, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Rationale

The development of S55746 hydrochloride was driven by the therapeutic need for BCL-2 inhibitors with an improved safety profile, specifically by sparing BCL-XL to avoid on-target thrombocytopenia associated with earlier dual BCL-2/BCL-XL inhibitors. The discovery process involved a structure-based drug design approach, building upon a moderately active literature compound. This rational design led to the identification of S55746 as a highly potent and selective BCL-2 inhibitor.

Mechanism of Action

S55746 hydrochloride functions as a BH3 mimetic, competitively inhibiting the anti-apoptotic protein BCL-2.[4] By binding to the BH3-binding groove of BCL-2, S55746 displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[3] This activation results in the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[1][3]

Signaling Pathway of S55746 Hydrochloride

References

S55746 Hydrochloride: A Deep Dive into Its Role in the Intrinsic Apoptosis Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions. The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular suicide program tightly regulated by the B-cell lymphoma 2 (BCL-2) family of proteins. This family comprises pro-apoptotic members (e.g., BAX, BAK, BIM, BID) and anti-apoptotic members (e.g., BCL-2, BCL-XL, MCL-1). In many hematological malignancies, the overexpression of anti-apoptotic BCL-2 protein is a key survival mechanism. S55746 hydrochloride (also known as BCL201) is a potent and selective small-molecule inhibitor of BCL-2 that has emerged as a promising therapeutic agent by reactivating the intrinsic apoptotic pathway in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of S55746, focusing on its role in the intrinsic apoptosis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: S55746 Hydrochloride and the Intrinsic Apoptosis Pathway

S55746 is a BH3 mimetic, meaning it mimics the function of the BH3-only proteins, which are natural antagonists of the anti-apoptotic BCL-2 family members. By selectively binding to the hydrophobic groove of the BCL-2 protein, S55746 displaces pro-apoptotic proteins like BIM and BAX that are sequestered by BCL-2.[1] This liberation of pro-apoptotic effectors is the critical step in initiating the downstream events of the intrinsic apoptosis pathway.

The freed BAX and another key pro-apoptotic protein, BAK, then undergo a conformational change, leading to their oligomerization in the outer mitochondrial membrane.[1] This process results in the formation of pores, an event known as mitochondrial outer membrane permeabilization (MOMP). MOMP is the point of no return in the apoptotic cascade. It leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (APAF-1), triggering the assembly of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[1] The dependence of S55746-induced apoptosis on BAX and BAK has been experimentally confirmed, as BAX-deficient cells show significantly reduced sensitivity to the compound.[1]

Quantitative Data Summary

The potency and selectivity of S55746 hydrochloride have been characterized across various platforms. The following tables summarize key quantitative data from preclinical studies.

Table 1: Binding Affinity and Selectivity of S55746

| Target | Binding Affinity (Ki) | Binding Affinity (Kd) | Selectivity vs. BCL-XL |

| BCL-2 | 1.3 nM | 3.9 nM | ~70 to 400-fold |

| BCL-XL | Poor affinity | - | - |

| MCL-1 | No significant binding | - | - |

| BFL-1 | No significant binding | - | - |

Data compiled from publicly available sources.

Table 2: In Vitro Efficacy of S55746 in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (S55746) | BCL-2 Dependence |

| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 nM | High |

| H146 | Small Cell Lung Cancer | 1.7 µM | Low (BCL-XL dependent) |

| BAX-deficient RS4;11 | Acute Lymphoblastic Leukemia | 2.7 µM | - |

| Toledo | Diffuse Large B-Cell Lymphoma | - | High |

IC50 values represent the concentration at which 50% of cell growth is inhibited after 72 hours of treatment.[1]

Table 3: Ex Vivo Efficacy of S55746 in Primary Patient Samples

| Cancer Type | EC50 Range (S55746) |

| Chronic Lymphocytic Leukemia (CLL) | Low nanomolar range |

| Mantle Cell Lymphoma (MCL) | 2.5 to 110 nM |

EC50 values represent the concentration at which 50% of maximal apoptosis is induced.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of S55746 hydrochloride in the intrinsic apoptosis pathway.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurement.

-

Compound Treatment: Add varying concentrations of S55746 hydrochloride to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the cell viability against the log concentration of S55746 to determine the IC50 value.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with S55746 hydrochloride at the desired concentrations and for the specified duration. Include a vehicle-treated control.

-

Cell Harvesting: a. For suspension cells, collect the cells by centrifugation at 300 x g for 5 minutes. b. For adherent cells, gently trypsinize and collect the cells, then combine with the supernatant to include any floating apoptotic cells. Centrifuge as above.

-

Washing: Wash the cells twice with cold 1X PBS.

-

Staining: a. Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Co-Immunoprecipitation (Co-IP) for BCL-2/BAX Interaction

This technique is used to demonstrate the disruption of the BCL-2 and BAX protein complex by S55746.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against BCL-2 for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibodies against BCL-2 and BAX for Western blotting

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Lysis: a. Treat cells with S55746 or a vehicle control for the desired time. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Collect the supernatant containing the protein extract.

-

Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: a. Add the anti-BCL-2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against BCL-2 and BAX, followed by HRP-conjugated secondary antibodies. d. Detect the protein bands using a chemiluminescence detection system. A decrease in the amount of BAX co-immunoprecipitated with BCL-2 in S55746-treated samples indicates disruption of the complex.

Conclusion

S55746 hydrochloride is a highly selective and potent BCL-2 inhibitor that effectively induces apoptosis in BCL-2-dependent cancer cells. Its mechanism of action is centered on the direct inhibition of BCL-2, leading to the activation of the intrinsic apoptosis pathway in a BAX/BAK-dependent manner. This results in the activation of the caspase cascade and subsequent programmed cell death. The robust preclinical data, including its potent in vitro and ex vivo efficacy in various hematological malignancies and its demonstrated in vivo anti-tumor activity, underscore the therapeutic potential of S55746. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced roles of S55746 and other BH3 mimetics in cancer therapy. The continued exploration of such targeted agents holds significant promise for advancing the treatment of cancers that are reliant on the BCL-2 survival pathway.

References

A Technical Guide to S55746 Hydrochloride-Induced BAX/BAK-Dependent Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escape from apoptosis, or programmed cell death, is a fundamental hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. The B-cell Lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, also known as the mitochondrial pathway. This family includes both pro-survival (e.g., BCL-2, BCL-XL, MCL-1) and pro-apoptotic members (e.g., BAX, BAK, BIM, BAD). In many cancers, particularly hematological malignancies, the overexpression of pro-survival proteins like BCL-2 is a key mechanism for oncogenesis and resistance to chemotherapy.[1][2][3]

S55746 hydrochloride (also known as BCL201) is a novel, potent, and selective oral inhibitor of the BCL-2 protein.[1][3][4][5][6] It is classified as a BH3-mimetic, meaning it mimics the action of the BH3-only pro-apoptotic proteins.[1][2][3] S55746 binds to the hydrophobic groove of BCL-2, disrupting its ability to sequester pro-apoptotic proteins and thereby initiating the downstream cascade of BAX/BAK-dependent apoptosis.[1][4][5][7] This technical guide provides an in-depth overview of the mechanism, quantitative data, and experimental protocols related to the action of S55746.

Core Mechanism: BCL-2 Inhibition and Mitochondrial Apoptosis

The primary mechanism of action for S55746 is the competitive inhibition of the BCL-2 protein. In healthy cells, pro-survival proteins like BCL-2 bind to and inhibit the pro-apoptotic effector proteins BAX and BAK, preventing them from activating the cell death pathway.[8][9]

S55746, as a BH3-mimetic, occupies the BH3-binding groove on the BCL-2 protein.[1][4][7] This action displaces pro-apoptotic BH3-only proteins and prevents BCL-2 from restraining BAX and BAK.[10][11] Once liberated, BAX and BAK undergo a conformational change, oligomerize, and insert into the outer mitochondrial membrane.[10][12] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

Released cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[1] Active caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2]

Data Presentation

The efficacy and selectivity of S55746 have been quantified through various biochemical and cellular assays.

Table 1: Binding Affinity and Selectivity of S55746

This table summarizes the binding affinity (Ki) of S55746 for key BCL-2 family proteins, demonstrating its high potency and selectivity for BCL-2.

| Protein | Binding Affinity (Ki, nM) | Selectivity vs. BCL-2 | Reference |

| BCL-2 | 1.3 | - | [4] |

| BCL-XL | Poor affinity | ~70 to 400-fold | [4][13] |

| MCL-1 | No significant binding | >1000-fold | [4] |

| BFL-1 | No significant binding | >1000-fold | [1][4] |

Table 2: In Vitro Cytotoxicity (IC₅₀) of S55746 in Hematological Cell Lines

The cytotoxic activity of S55746 was evaluated across a panel of hematological cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | S55746 IC₅₀ (µM) | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | 0.0716 | [4] |

| RS4;11 (Control) | Acute Lymphoblastic Leukemia | 0.057 | [1][7][14] |

| RS4;11 (BAX-deficient) | Acute Lymphoblastic Leukemia | 2.7 | [1][7][14] |

| H146 (BCL-XL dependent) | Small Cell Lung Cancer | 1.7 | [4] |

| Various DLBCL Lines (6/11) | Diffuse Large B-Cell Lymphoma | < 1.0 | [1] |

| Various MCL Lines (2/5) | Mantle Cell Lymphoma | < 1.0 | [1] |

| Various BL Lines | Burkitt Lymphoma | > 10.0 | [1] |

Table 3: Ex Vivo Activity of S55746

S55746 demonstrates potent activity in primary patient-derived cancer cells while sparing healthy cells that depend on BCL-XL for survival, such as platelets.

| Cell Type | Condition | S55746 EC₅₀ | Reference |

| Primary CLL Cells | Ex vivo patient samples | Low nanomolar range | [1][2] |

| Primary MCL Cells | Ex vivo patient samples | Low nanomolar range | [1][2] |

| Healthy Platelets | BCL-XL dependent | > 3 µM | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic activity of S55746.

Apoptosis Induction and Detection by Flow Cytometry

This protocol is used to quantify the extent of apoptosis by detecting the externalization of phosphatidylserine (B164497) (PS) and loss of membrane integrity.

-

Cell Culture and Treatment: Seed hematological cells (e.g., RS4;11) at a density of 0.5 x 10⁶ cells/mL. Treat cells with varying concentrations of S55746 hydrochloride or DMSO (vehicle control) for a specified duration (e.g., 2-4 hours).[1][2]

-

Cell Staining: Harvest cells by centrifugation. Wash with cold PBS. Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][2]

Immunoblotting for Apoptotic Markers

Western blotting is used to detect the cleavage of key proteins involved in the apoptotic cascade.

-

Cell Lysis: Treat cells as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Target proteins include cleaved caspase-3, cleaved PARP, BAX, and a loading control like actin or tubulin.[1][2]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Generation of BAX-deficient Cell Lines

To confirm the BAX-dependence of S55746, BAX-deficient cells are generated using gene silencing or editing techniques.

-

shRNA-based approach: Transduce cells (e.g., RS4;11) with lentiviral particles containing either a short hairpin RNA (shRNA) targeting BAX or a non-targeting control shRNA. Select for transduced cells using an appropriate antibiotic. Confirm BAX knockdown by immunoblotting.[1][14]

-

CRISPR/Cas9 approach: Utilize CRISPR/Cas9 genome editing to create a functional knockout of the BAX gene in a target cell line (e.g., THP-1).[1][14]

Confirmation of BAX/BAK-Dependent Mechanism

The crucial role of BAX and BAK in mediating S55746-induced apoptosis is supported by several key experimental findings:

-

Reduced Sensitivity in BAX-deficient Cells: RS4;11 cells made deficient in BAX showed a dramatic reduction in sensitivity to S55746, with an approximately 50-fold increase in the IC₅₀ value (from 0.057 µM to 2.7 µM).[1][7][14]

-

Inhibition of PARP Cleavage: In BAX-deficient RS4;11 cells, the cleavage of PARP following S55746 treatment was markedly inhibited compared to control cells, indicating a blockage of the downstream apoptotic cascade.[1][7][14]

-

Confirmation in Other Models: The dependence on BAX/BAK was further validated using CRISPR/Cas9 gene editing in the THP-1 AML cell line.[1][14]

These results collectively and conclusively demonstrate that S55746 kills cancer cells by activating the BAX/BAK-dependent mitochondrial apoptotic pathway.[1][14]

Conclusion

S55746 hydrochloride is a potent and highly selective BH3-mimetic inhibitor of the pro-survival protein BCL-2.[1][2][3] Its mechanism of action is centered on the disruption of the BCL-2-mediated sequestration of pro-apoptotic proteins, which directly triggers the BAX/BAK-dependent mitochondrial pathway of apoptosis. This leads to caspase activation and programmed cell death in BCL-2-dependent cancer cells.[1] The robust anti-tumor activity in preclinical models and high selectivity, which spares BCL-XL-dependent cells like platelets, underscore its potential as a valuable therapeutic agent in the treatment of hematological malignancies.[5] S55746 is currently being evaluated in Phase I clinical trials.[1]

References

- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth | Semantic Scholar [semanticscholar.org]

- 4. selleckchem.com [selleckchem.com]

- 5. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - University of Leicester - Figshare [figshare.le.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. The BCL-2 arbiters of apoptosis and their growing role as cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 12. Inactivation of prosurvival Bcl-2 proteins activates Bax/Bak through the outer mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

S55746 Hydrochloride: A Deep Dive into its High-Affinity Binding to the BCL-2 Hydrophobic Groove

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

The B-cell lymphoma 2 (BCL-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of numerous hematological malignancies, contributing to tumor initiation, progression, and chemoresistance. S55746 hydrochloride, also known as BCL201, is a potent and selective small-molecule inhibitor of BCL-2 that has demonstrated significant anti-tumor activity. This technical guide provides a comprehensive overview of the binding interaction between S55746 hydrochloride and the hydrophobic groove of BCL-2. We will delve into the quantitative binding parameters, detailed experimental methodologies, and the molecular basis of this interaction, offering valuable insights for researchers in oncology and drug discovery.

Introduction: The BCL-2 Family and Apoptosis Regulation

The BCL-2 family of proteins comprises both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) members that govern mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptotic cascade.[1] Anti-apoptotic proteins, through their hydrophobic surface groove, sequester pro-apoptotic BH3-only proteins and the effector proteins BAX and BAK, thereby preventing the induction of cell death.[1] In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 disrupts this delicate balance, leading to enhanced cell survival and resistance to therapy.[2][3] S55746 hydrochloride is a BH3-mimetic drug designed to specifically occupy the hydrophobic groove of BCL-2, thereby liberating pro-apoptotic proteins and triggering apoptosis in cancer cells dependent on BCL-2 for survival.[2][3]

Quantitative Analysis of S55746 Hydrochloride Binding to BCL-2

The interaction between S55746 hydrochloride and BCL-2 has been characterized by high affinity and selectivity. The following tables summarize the key quantitative data from various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity of S55746 to BCL-2 Family Proteins

| Parameter | BCL-2 | BCL-XL | MCL-1 | BFL-1 | Reference(s) |

| Ki (nM) | 1.3 | Poor affinity | No significant binding | No significant binding | [4][5][6] |

| Kd (nM) | 3.9 | - | - | - | [7][8] |

| Selectivity (BCL-XL/BCL-2) | - | ~70 to 400-fold | - | - | [4][5] |

Table 2: Cellular Activity of S55746 in BCL-2 Dependent and Independent Cell Lines

| Cell Line | BCL-2 Dependence | IC50 | Treatment Duration | Reference(s) |

| RS4;11 | High (High BCL-2, Low BCL-XL) | 71.6 nM | 72 hours | [2][4] |

| H146 | Low (Low BCL-2, High BCL-XL) | 1.7 µM | 72 hours | [2][4] |

| Primary CLL Cells | High | 2.5 to 110 nM | 24 hours | [2] |

| Primary MCL Cells | High | 2.5 to 110 nM | 24 hours | [2] |

Molecular Interaction: S55746 in the BCL-2 Hydrophobic Groove

The precise binding mode of S55746 to the BCL-2 hydrophobic groove has been elucidated through X-ray crystallography (PDB ID: 6GL8).[3][9] S55746 occupies the hydrophobic groove, mimicking the binding of the BH3 domain of pro-apoptotic proteins.[2][3] This direct binding competitively inhibits the sequestration of pro-apoptotic partners by BCL-2.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of S55746 hydrochloride to BCL-2.

Fluorescence Polarization (FP) Assay for Binding Affinity (Ki)

This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from BCL-2 by S55746.

-

Materials:

-

Recombinant human BCL-2, BCL-XL, MCL-1, and BFL-1 proteins.

-

Fluorescein-labeled PUMA peptide (Fluorescein-PUMA).

-

Assay Buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween 20, pH 7.4.

-

S55746 hydrochloride in DMSO.

-

Black, low-binding 384-well plates.

-

-

Protocol:

-

Prepare a solution of 10 nM Fluorescein-PUMA and the respective BCL-2 family protein (10 nM for BCL-2, MCL-1, BFL-1; 20 nM for BCL-XL) in assay buffer.

-

Add serial dilutions of S55746 hydrochloride to the wells of the 384-well plate. The final DMSO concentration should be kept constant at 5%.

-

Add the protein-peptide mixture to the wells.

-

Incubate the plate for 2 hours at room temperature, protected from light.

-

Measure fluorescence polarization using a suitable plate reader with excitation at 528 nm and emission at 640 nm.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics (Kd)

SPR is utilized to measure the real-time binding and dissociation of S55746 to BCL-2. A steady-state competition SPR format is often employed.

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant human BCL-2 protein.

-

BIM BH3 peptide.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Running Buffer.

-

-

Protocol:

-

Immobilize the BIM BH3 peptide onto the sensor chip surface using a standard amine coupling protocol. A reference channel is prepared without the peptide.

-

Prepare serial dilutions of S55746 hydrochloride.

-

Pre-incubate a constant concentration of BCL-2 (e.g., 1-2 nM) with the different concentrations of S55746.

-

Inject the pre-incubated samples over the peptide-immobilized and reference surfaces at a defined flow rate (e.g., 15 µl/min) for a specific duration (e.g., 300 seconds).

-

The response at steady-state is plotted against the BCL-2 concentration.

-

The data is fitted to a steady-state competition SPR model to determine the inhibition constant (KI), which is equivalent to the dissociation constant (Kd) in this context.[10]

-

X-ray Crystallography for Structural Determination

This technique provides a high-resolution 3D structure of the S55746-BCL-2 complex.

-

Protein and Complex Preparation:

-

Express and purify a suitable construct of human BCL-2 (e.g., His6-tagged).

-

Incubate the purified BCL-2 with an excess of S55746 hydrochloride to form the complex.

-

-

Crystallization:

-

Concentrate the BCL-2-S55746 complex to a suitable concentration (e.g., 9.4 mg/ml in 20 mM Tris pH 7.5, 100 mM NaCl, 2 mM DTT, 1% glycerol).

-

Screen for crystallization conditions using vapor diffusion techniques (hanging or sitting drop).

-

A reported successful condition is mixing the complex solution with a reservoir solution containing 0.1 M sodium acetate (B1210297) pH 5.25, 20% Jeffamine 600, and 10% PEG3350.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a known BCL-2 structure as a search model.

-

Refine the model and build the S55746 molecule into the electron density map.

-

Cellular Apoptosis Assays

These assays confirm that the binding of S55746 to BCL-2 translates into biological activity in cancer cells.

-

Cell Culture:

-

Culture BCL-2 dependent (e.g., RS4;11) and BCL-2 independent (e.g., H146) cell lines in appropriate media and conditions.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Seed cells in multi-well plates and allow them to adhere (if applicable).

-

Treat the cells with a range of S55746 hydrochloride concentrations for a specified time (e.g., 2, 24, or 72 hours). A DMSO-treated control should be included.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis.

-

-

Caspase-3 Activation and PARP Cleavage (Western Blot):

-

Treat cells with S55746 hydrochloride as described above.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., actin).

-

Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of S55746's interaction with BCL-2.

Caption: S55746 hydrochloride inhibits BCL-2, leading to the activation of BAX/BAK and subsequent apoptosis.

Caption: Workflow for determining the Ki of S55746 using a Fluorescence Polarization assay.

Caption: Logical flow of S55746's competitive binding to the BCL-2 hydrophobic groove, leading to apoptosis.

Conclusion

S55746 hydrochloride is a highly potent and selective inhibitor of BCL-2, binding with nanomolar affinity to its hydrophobic groove. This comprehensive guide has detailed the quantitative aspects of this interaction, provided robust experimental protocols for its characterization, and visualized the underlying mechanism of action. The data unequivocally supports S55746 as a bona fide BH3-mimetic that effectively induces apoptosis in BCL-2-dependent cancer cells. This information serves as a valuable resource for researchers and drug developers working to advance novel anti-cancer therapies targeting the BCL-2 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparing Samples for Crystallization of Bcl-2 Family Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

S55746 Hydrochloride: A Deep Dive into its Impact on Oncogenic Signaling

For Immediate Release

This technical whitepaper provides an in-depth analysis of S55746 hydrochloride (also known as BCL201), a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. Designed for researchers, scientists, and drug development professionals, this document elucidates the core oncogenic signaling pathways affected by S55746 hydrochloride, presents key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms.

Executive Summary

S55746 hydrochloride is an orally bioavailable, small molecule inhibitor that specifically targets the anti-apoptotic protein BCL-2.[1][2][3] Overexpression of BCL-2 is a well-established oncogenic driver in a variety of hematological malignancies, where it sequesters pro-apoptotic proteins and prevents programmed cell death (apoptosis).[4][5][6] S55746 hydrochloride acts as a BH3-mimetic, binding to the hydrophobic groove of BCL-2 with high affinity and selectivity, thereby liberating pro-apoptotic proteins and triggering the intrinsic apoptotic cascade.[1][5][7] This targeted mechanism of action leads to the selective killing of BCL-2-dependent cancer cells while sparing healthy cells, such as platelets, that rely on other BCL-2 family members like BCL-XL for survival.[3][5][7]

Core Oncogenic Signaling Pathway Affected: The Intrinsic Apoptosis Pathway

The primary oncogenic signaling pathway disrupted by S55746 hydrochloride is the intrinsic (or mitochondrial) pathway of apoptosis. In many cancers, this pathway is suppressed by the overexpression of anti-apoptotic proteins like BCL-2. S55746 hydrochloride restores the apoptotic signaling as follows:

-

Inhibition of BCL-2: S55746 hydrochloride occupies the BH3-binding groove of the BCL-2 protein.[1][5]

-

Activation of BAX and BAK: This binding event displaces pro-apoptotic proteins (like BIM) from BCL-2, allowing them to activate the effector proteins BAX and BAK.[2][4]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to the formation of pores and subsequent MOMP.

-

Cytochrome c Release: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates caspase-9, the initiator caspase in this pathway.

-

Executioner Caspase Activation and Apoptosis: Activated caspase-9, in turn, cleaves and activates executioner caspases, primarily caspase-3.[5][7] Activated caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for S55746 hydrochloride from in vitro and cellular assays.

Table 1: In Vitro Binding Affinity and Selectivity

| Target Protein | Binding Affinity (Ki) | Selectivity vs. BCL-2 |

| BCL-2 | 1.3 nM[1][2][4] | - |

| BCL-XL | Poor affinity[1][5][7] | ~70 to 400-fold[1][4] |

| MCL-1 | No significant binding[1][5][7] | > 10,000-fold |

| BFL-1 (BCL2A1) | No significant binding[1][5][7] | > 10,000-fold |

Table 2: Cellular Activity in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (72h treatment) |

| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 nM[1] |

| H146 (BCL-XL dependent) | Small Cell Lung Cancer | 1.7 µM[1] |

| Toledo | Diffuse Large B-Cell Lymphoma | - |

| Various DLBCL cell lines | Diffuse Large B-Cell Lymphoma | < 1 µM in 6 out of 11 lines[5] |

| Various MCL cell lines | Mantle Cell Lymphoma | < 1 µM in 2 out of 5 lines[5] |

| Various Burkitt Lymphoma cell lines | Burkitt Lymphoma | > 10 µM[5] |

Table 3: Ex Vivo Activity in Primary Patient Samples

| Cancer Type | EC50 (4h or 24h treatment) |

| Chronic Lymphocytic Leukemia (CLL) | 4.4 to 47.2 nM (4h)[5] |

| Mantle Cell Lymphoma (MCL) | 2.5 to 110 nM (24h)[5] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of S55746 hydrochloride.

Fluorescence Polarization (FP) Assay for Binding Affinity

-

Objective: To determine the binding affinity (Ki) of S55746 hydrochloride to BCL-2 family proteins.

-

Principle: This competitive binding assay measures the displacement of a fluorescently labeled probe (e.g., Fluorescent-PUMA) from the target protein by the inhibitor.

-

Protocol:

-

Recombinant BCL-2 family proteins are incubated with a fluorescently labeled BH3 peptide probe.

-

Increasing concentrations of S55746 hydrochloride are added to the protein-probe mixture.

-

The fluorescence polarization of the solution is measured. Binding of the small fluorescent probe to the large protein results in a high polarization value. Displacement of the probe by the inhibitor leads to a decrease in polarization.

-

The Ki is calculated from the IC50 value obtained from the dose-response curve.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Objective: To determine the cytotoxic effect (IC50) of S55746 hydrochloride on cancer cell lines.

-

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of S55746 hydrochloride for a specified duration (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by S55746 hydrochloride.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Protocol:

-

Cells are treated with S55746 hydrochloride for a specified time (e.g., 2-4 hours).

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer and incubated with FITC-conjugated Annexin V and PI.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) is determined.

-

Immunoblotting (Western Blot) for Apoptosis Markers

-

Objective: To detect the cleavage of key proteins involved in the apoptotic cascade.

-

Protocol:

-

Cells are treated with S55746 hydrochloride and lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Efficacy in Xenograft Models

S55746 hydrochloride has demonstrated significant anti-tumor activity in vivo.[2]

-

Animal Models: Female SCID/beige mice are typically used, implanted subcutaneously with human hematological cancer cell lines such as RS4;11 or Toledo.[2]

-

Dosing and Administration: S55746 hydrochloride is administered orally, often daily, at various doses (e.g., 20, 50, 100 mg/kg).[2]

-

Efficacy Readouts: Tumor growth is monitored over time, and at the end of the study, tumors may be excised and analyzed for biomarkers of apoptosis (e.g., cleaved caspase-3). Body weight and general health of the animals are also monitored to assess toxicity.

Conclusion

S55746 hydrochloride is a highly specific and potent BCL-2 inhibitor that effectively induces apoptosis in BCL-2-dependent hematological malignancies. Its primary mechanism of action is the disruption of the BCL-2-mediated anti-apoptotic signaling, leading to the activation of the intrinsic apoptotic pathway. The quantitative data from in vitro, ex vivo, and in vivo studies underscore its potential as a targeted therapeutic agent. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of S55746 hydrochloride and other BH3-mimetics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - OAK Open Access Archive [oak.novartis.com]

- 7. researchgate.net [researchgate.net]

S55746 Hydrochloride: A Technical Guide for Hematological Malignancy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evasion of apoptosis is a cornerstone of oncogenesis and chemoresistance in numerous hematological malignancies. A key mechanism underlying this resistance is the overexpression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). S55746 hydrochloride (also known as BCL201) is a potent and selective small-molecule inhibitor of BCL-2 that has demonstrated significant preclinical activity in various models of hematological cancers.[1][2][3][4] This technical guide provides an in-depth overview of S55746, including its mechanism of action, preclinical efficacy, and detailed protocols for its investigation in a research setting.

Introduction to S55746 Hydrochloride

S55746 is an orally bioavailable BH3 mimetic that selectively binds to the hydrophobic groove of the BCL-2 protein.[1][2][4][5] This targeted action prevents BCL-2 from sequestering pro-apoptotic proteins, thereby restoring the natural process of programmed cell death in cancer cells dependent on BCL-2 for survival.[1][6] Its high selectivity for BCL-2 over other anti-apoptotic proteins like BCL-XL and MCL-1 minimizes off-target effects, such as thrombocytopenia, which can be a limiting factor for less selective BCL-2 family inhibitors.[1][2][4][5]

Mechanism of Action

S55746 functions by disrupting the protein-protein interaction between BCL-2 and pro-apoptotic members of the BCL-2 family, particularly the "effector" proteins BAX and BAK. In healthy cells, the balance between pro- and anti-apoptotic BCL-2 family proteins is tightly regulated.[6][7] In many hematological malignancies, this balance is shifted towards survival due to the overexpression of BCL-2.[6][8]

S55746 mimics the action of BH3-only proteins, which are the natural antagonists of BCL-2. By occupying the BH3-binding groove of BCL-2, S55746 displaces BAX and BAK, allowing them to oligomerize and form pores in the outer mitochondrial membrane.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in apoptosis.[1][5] This process is characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][5]

Preclinical Efficacy Data

S55746 has demonstrated potent and selective activity against a range of hematological malignancy cell lines and in vivo models.

In Vitro Activity

The in vitro efficacy of S55746 is typically assessed by its ability to inhibit cell proliferation and induce apoptosis. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key quantitative measures of its potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 71.6 | [1] |

| H146 | BCL-XL Dependent Cell Line | 1700 | [1] |

| DLBCL | |||

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | <1000 | [1] |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | <1000 | [1] |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma | <1000 | [1] |

| OCI-Ly7 | Diffuse Large B-cell Lymphoma | <1000 | [1] |

| Toledo | Diffuse Large B-cell Lymphoma | <1000 | [1] |

| KARPAS-422 | Diffuse Large B-cell Lymphoma | <1000 | [1] |

| MCL | |||

| Granta-519 | Mantle Cell Lymphoma | <1000 | [1] |

| JEKO-1 | Mantle Cell Lymphoma | <1000 | [1] |

| Burkitt Lymphoma | |||

| Raji | Burkitt Lymphoma | >10000 | [1] |

| Daudi | Burkitt Lymphoma | >10000 | [1] |

| Primary Patient Samples | Cancer Type | EC50 (nM) | Reference |

| CLL Patient Samples (n=7) | Chronic Lymphocytic Leukemia | 4.4 - 47.2 | [1] |

| MCL Patient Samples (n=8) | Mantle Cell Lymphoma | 2.5 - 110 | [1] |

| Target | Binding Affinity (Ki) | Reference |

| BCL-2 | 1.3 nM |

In Vivo Activity

S55746 administered orally has shown robust anti-tumor efficacy in mouse xenograft models of hematological malignancies.[1] In a study using an RS4;11 tumor xenograft model, S55746 treatment at 25 and 100 mg/kg resulted in an approximately 11- and 28-fold increase in caspase-3 activity, respectively, compared to the vehicle-treated group.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of S55746.

References

- 1. scribd.com [scribd.com]

- 2. ch.promega.com [ch.promega.com]

- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 4. ulab360.com [ulab360.com]

- 5. promega.com [promega.com]

- 6. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 8. medium.com [medium.com]

Preclinical Profile of S55746 Hydrochloride: A Selective BCL-2 Inhibitor for Leukemia and Lymphoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for S55746 hydrochloride (also known as BCL201), a potent and orally bioavailable small molecule inhibitor targeting the anti-apoptotic protein B-cell Lymphoma 2 (BCL-2). Overexpression of BCL-2 is a key oncogenic driver and a mechanism of chemoresistance in numerous hematological malignancies, making it a prime therapeutic target.[1][2][3][4][5] The data herein summarizes the mechanism of action, in vitro and ex vivo efficacy, in vivo anti-tumor activity, and selectivity of S55746, establishing its potential as a therapeutic agent for leukemia and lymphoma.

Core Mechanism of Action: Selective BCL-2 Inhibition

S55746 hydrochloride is a BH3-mimetic compound that selectively binds to the hydrophobic groove of the BCL-2 protein.[1][2][3][4][5] This action prevents BCL-2 from sequestering pro-apoptotic proteins like BAX and BAK. Unbound, BAX and BAK are free to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).[1][2] The activity of S55746 is dependent on the presence of BAX/BAK, confirming its on-target mechanism through the intrinsic apoptotic pathway.[1][2]

Selectivity Profile

S55746 demonstrates high selectivity for BCL-2 over other BCL-2 family members, particularly BCL-XL. This is a critical feature, as BCL-XL inhibition is associated with on-target toxicity, specifically thrombocytopenia, due to platelet dependence on BCL-XL for survival.[1][3] Preclinical data confirms that S55746 does not induce platelet loss.[6]

| Protein | Binding Affinity (Ki/Kd) | Selectivity vs. BCL-2 |

| BCL-2 | Ki: 1.3 nM, Kd: 3.9 nM[7] | - |

| BCL-XL | Poor affinity[1][2][3][4] | ~70 to 400-fold[8][9] |

| MCL-1 | No significant binding[1][2][3][4] | High |

| BFL-1 | No significant binding[1][2][3][4] | High |

In Vitro Efficacy in Hematological Cancer Cell Lines

S55746 has demonstrated potent cytotoxic activity across a panel of non-Hodgkin lymphoma and leukemia cell lines. The BCL-2-dependent acute lymphoblastic leukemia (ALL) cell line, RS4;11, showed high sensitivity.[1][3] Activity was also observed in multiple Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines, whereas Burkitt Lymphoma (BL) lines were largely resistant.[1][3][6]

| Cell Line | Cancer Type | IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 71.6[1][3] |

| Toledo | Diffuse Large B-Cell Lymphoma (DLBCL) | 401[6] |

| DLBCL Panel | Diffuse Large B-Cell Lymphoma (DLBCL) | 6 of 11 cell lines < 1 µM[1][3][6] |

| MCL Panel | Mantle Cell Lymphoma (MCL) | 2 of 5 cell lines < 1 µM[1][3][6] |

| BL Panel | Burkitt Lymphoma (BL) | All cell lines > 10 µM[1][3][6] |

Experimental Protocol: Cell Viability Assay

-

Cell Culture: Hematological cell lines were cultured in appropriate media and conditions.

-

Treatment: Cells were seeded in multi-well plates and treated with increasing concentrations of S55746 hydrochloride for 72 hours.[1][6]

-

Viability Assessment: Cell viability was determined using a luminescence-based assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: IC50 values, the concentration at which 50% of cell growth is inhibited, were calculated from the dose-response curves.[1][6]

Ex Vivo Efficacy in Primary Patient Samples

To assess clinical relevance, S55746 was tested on primary cancer cells isolated from patients with Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL). The compound induced potent apoptosis at low nanomolar concentrations in these ex vivo samples, often showing greater potency than in established cell lines.[1][3] This effect was confirmed by the detection of apoptosis markers such as phosphatidylserine (B164497) externalization (Annexin V staining), caspase-3/9 activation, and PARP cleavage.[1][2][6]

| Primary Sample Type | Treatment Duration | EC50 Range (nM) |

| Chronic Lymphocytic Leukemia (CLL) | 4 hours | 4.4 - 47.2[1][3][6] |

| Mantle Cell Lymphoma (MCL) | 24 hours | 2.5 - 110[1][6] |

Experimental Protocol: Ex Vivo Apoptosis Assay

-

Cell Isolation: Primary CLL or MCL cells were freshly isolated from patient peripheral blood or tissue samples.[1][6]

-

Treatment: Cells were incubated with increasing concentrations of S55746 for a specified duration (e.g., 4 hours for CLL, 24 hours for MCL).[1][6]

-

Apoptosis Detection (Flow Cytometry): Cells were stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1][2]

-

Protein Analysis (Immunoblotting): Cell lysates were analyzed by Western blot to detect the cleavage of caspase-3, caspase-9, and PARP, which are biochemical hallmarks of apoptosis.[1][6]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of S55746 was evaluated in mouse xenograft models using human leukemia (RS4;11) and lymphoma (Toledo) cell lines. Daily oral administration of S55746 resulted in robust, dose-dependent anti-tumor efficacy.[1][4][6] Importantly, the treatments were well-tolerated, with no significant body weight loss or behavioral changes observed in the animals.[1][2][3][4]

| Xenograft Model | Dosage (mg/kg) | Administration | Outcome |

| RS4;11 (ALL) | 25, 50, 100 | Daily Oral Gavage | Significant, dose-dependent tumor growth inhibition.[6] |

| RS4;11 (ALL) | 25, 100 | Single Oral Gavage | 11-fold and 28-fold increase in caspase-3 activity, respectively.[6] |

| Toledo (DLBCL) | 200, 300 | 5x/week Oral Gavage | Dramatic inhibition of tumor growth.[8][9] |

Experimental Protocol: Xenograft Tumor Model

-

Animal Model: Severe Combined Immunodeficient (SCID) mice were used.[6]

-

Tumor Implantation: Human leukemia (RS4;11) or lymphoma (Toledo) cells were subcutaneously implanted.

-

Treatment: Once tumors reached a specified volume, mice were randomized into groups and treated with S55746 hydrochloride (e.g., 25, 50, 100 mg/kg) or vehicle control via oral gavage.[6]

-

Efficacy Assessment: Tumor volume and mouse body weight were measured regularly to assess anti-tumor activity and tolerability.

-

Pharmacodynamic Analysis: At the end of the study, tumors could be excised to measure biomarkers of apoptosis, such as caspase-3 activity, to confirm on-target drug effect.[6]

Conclusion

The comprehensive preclinical data on S55746 hydrochloride strongly supports its development as a targeted therapy for BCL-2-dependent hematological malignancies. It is a potent and highly selective BCL-2 inhibitor that effectively induces apoptosis in leukemia and lymphoma cells in vitro, ex vivo, and in vivo.[1][2][3] Its oral bioavailability and favorable safety profile, particularly the lack of BCL-XL-related thrombocytopenia, make S55746 a promising clinical candidate for patients with relapsed or refractory leukemia and lymphoma.[1][4][5]

References

- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncotarget.com [oncotarget.com]

- 4. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. medchemexpress.com [medchemexpress.com]

S55746 Hydrochloride (BCL201): A Technical Guide to its Development and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

S55746 hydrochloride, also known as BCL201, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][2] Overexpression of Bcl-2 is a key mechanism of cancer cell survival and resistance to therapy in various hematological malignancies.[3][4] S55746 was developed through a structure-based drug design approach to specifically target the BH3-binding groove of Bcl-2, thereby restoring the intrinsic apoptotic pathway in cancer cells.[5] This technical guide provides an in-depth overview of the development, mechanism of action, and preclinical data of S55746, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing critical pathways and workflows.

Introduction and Development History

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with pro-survival members like Bcl-2, Bcl-xL, and Mcl-1, and pro-apoptotic members such as Bax, Bak, Bim, Bad, and Puma.[2] In many cancers, the overexpression of pro-survival proteins sequesters pro-apoptotic proteins, preventing the activation of the apoptotic cascade and leading to uncontrolled cell proliferation and therapeutic resistance.

S55746 (BCL201) was developed by Servier as a selective inhibitor of Bcl-2.[6] The development originated from a moderately active literature compound and utilized a structure-based drug design strategy to enhance potency and selectivity.[5] S55746 was identified as a novel, orally bioavailable compound that binds to the hydrophobic groove of Bcl-2, mimicking the action of pro-apoptotic BH3-only proteins.[2][5] This targeted approach aimed to overcome the limitations of earlier, less selective Bcl-2 family inhibitors, such as the thrombocytopenia observed with dual Bcl-2/Bcl-xL inhibitors.[5] Preclinical studies have demonstrated the potent and selective anti-tumor activity of S55746 in various hematological cancer models.[7] The compound has also been investigated in a Phase 1 clinical trial for patients with relapsed or refractory Non-Hodgkin Lymphoma (NCT02920697).[6][8]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C43H42N4O6 | [9] |

| Molecular Weight | 710.82 g/mol | [10] |

| CAS Number | 1448584-12-0 | [9] |

| Synonyms | BCL201, S-55746, Servier-1 | [9] |

Mechanism of Action

S55746 is a BH3-mimetic that selectively binds to the BH3-binding groove of the anti-apoptotic protein Bcl-2.[2] This binding displaces pro-apoptotic proteins, such as Bim, from Bcl-2. The released pro-apoptotic proteins can then activate the effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP).[1][3] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, culminating in apoptosis.[1][2]

Signaling Pathway of S55746-Induced Apoptosis

Caption: S55746 inhibits Bcl-2, leading to apoptosis.

Preclinical Data

In Vitro Activity

S55746 has demonstrated potent and selective inhibitory activity against Bcl-2 in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of S55746

| Assay Type | Target | Ki (nM) | IC50 (nM) | Cell Line | Reference |

| Fluorescence Polarization | Bcl-2 | 1.3 | - | - | [5][10] |

| Fluorescence Polarization | Bcl-xL | >400 | - | - | [5] |

| Fluorescence Polarization | Mcl-1 | >1000 | - | - | [5] |

| Fluorescence Polarization | Bfl-1 | >1000 | - | - | [5] |

| Cell Viability | - | - | 71.6 | RS4;11 | [10] |

| Cell Viability | - | - | 1700 | H146 | [10] |

Table 2: Ex Vivo Apoptosis Induction by S55746 in Primary Patient Samples

| Cell Type | Treatment Duration | EC50 Range (nM) | Reference |

| Chronic Lymphocytic Leukemia (CLL) | 4 hours | 4.4 - 47.2 | [5] |

| Mantle Cell Lymphoma (MCL) | 24 hours | 2.5 - 110 | [11] |

In Vivo Efficacy

S55746 has shown robust anti-tumor efficacy in preclinical xenograft models of hematological malignancies when administered orally.[7]

Table 3: In Vivo Efficacy of S55746 in Xenograft Models

| Tumor Model | Cell Line | Mouse Strain | S55746 Dose (mg/kg) | Dosing Schedule | Outcome | Reference |

| Acute Lymphoblastic Leukemia | RS4;11 | SCID | 25, 50, 100 | Daily oral gavage for 7 days | Significant, dose-dependent tumor growth inhibition | [12] |

| Diffuse Large B-cell Lymphoma | Toledo | SCID/beige | 200, 300 | Oral gavage 5 times a week for 3 weeks | Significant tumor growth inhibition | [12][13] |

Experimental Protocols

Fluorescence Polarization (FP) Assay

This assay measures the binding affinity of S55746 to Bcl-2 family proteins.

Methodology:

-

Plate Preparation: Assays are performed in black-walled, flat-bottomed, low-binding 384-well plates.[5]

-

Reagent Preparation:

-

Assay Procedure:

-

Add S55746 at various concentrations to the wells.

-

Add the protein and fluorescent probe to the wells.

-

Incubate the plates for 2 hours at room temperature.[5]

-

-

Data Acquisition: Measure fluorescence polarization on a suitable plate reader with excitation at 528 nm and emission at 640 nm.[5]

Cell Viability Assay

This assay determines the cytotoxic effect of S55746 on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells (e.g., RS4;11, H146) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of S55746 for 72 hours.[5]

-

Viability Assessment: Determine cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[5]